Product packaging for 5-Hydroxyquinoline-2-carboxylic acid(Cat. No.:CAS No. 149312-98-1)

5-Hydroxyquinoline-2-carboxylic acid

Cat. No.: B181047
CAS No.: 149312-98-1
M. Wt: 189.17 g/mol
InChI Key: DDCUUPPERJQQSK-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-2-carboxylic Acid (5H2QC) is a recognized dead-end metabolite identified in the bacterial degradation of 5-aminonaphthalene-2-sulfonic acid by specific bacterial strains such as BN6 . Its formation occurs through the spontaneous cyclization of a hypothetical metabolic intermediate, 6'-amino-2'-hydroxybenzalpyruvate . The significance of this compound in research stems from its role in halting the metabolic pathway; the accumulation of 5H2QC prevents NADH regeneration, thereby limiting the further oxidation of the parent sulfonated compound . This mechanism makes it a compound of interest in environmental microbiology for studying the bacterial breakdown of sulfonated aromatic amines and understanding the limitations of microbial bioremediation processes . As a member of the hydroxyquinoline-carboxylic acid family, which includes biologically active compounds like 8-Hydroxyquinoline-2-carboxylic acid (a potential siderophore and molybdophore) and 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid), this structural class is known for its metal-chelating properties and relevance in biochemical pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B181047 5-Hydroxyquinoline-2-carboxylic acid CAS No. 149312-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKFJHJJUOMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437156
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149312-98-1
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Hydroxyquinoline 2 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to 5-Hydroxyquinoline-2-carboxylic Acid

Direct synthesis of the this compound scaffold can be approached through established methods for quinoline (B57606) ring formation, which are adapted for the specific substitution pattern required. The Skraup reaction is a fundamental method for preparing 5-hydroxyquinolines. researchgate.net This reaction typically involves the treatment of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net By selecting the appropriate substituted aniline, the 5-hydroxyquinoline core can be constructed. researchgate.net

Another versatile method is the Friedländer synthesis, which involves the condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net This acid- or base-catalyzed reaction followed by cyclodehydration can be tailored to produce specific quinoline derivatives. researchgate.net Similarly, the Pfitzinger reaction, which uses an isatic acid or isatin, provides a route to quinoline-4-carboxylic acids and can be considered an extension of the Friedländer synthesis. researchgate.netnih.gov While these are general methods, they provide the foundational chemistry for accessing the desired quinoline core.

A specific biological synthesis route has been identified where 5-aminonaphthalene-2-sulfonate is converted by the bacterial strain BN6 into 5-hydroxyquinoline-2-carboxylate, which is described as a dead-end metabolite. nih.gov The formation of this compound occurs through a spontaneous cyclization of a hypothetical metabolite derived from the bacterial oxidation of the starting sulfonic acid. nih.gov

Method Description Starting Materials Example
Skraup Reaction A classic method for quinoline synthesis. researchgate.netAniline derivative, glycerol, sulfuric acid, oxidizing agent. researchgate.net
Friedländer Synthesis Condensation and cyclodehydration reaction. researchgate.neto-amino-substituted aromatic aldehyde/ketone and a compound with an α-methylene group. researchgate.net
Pfitzinger Reaction An extension of the Friedländer synthesis to produce quinoline-4-carboxylic acids. researchgate.netnih.govIsatin or isatic acid and a carbonyl compound. researchgate.net
Bacterial Oxidation Conversion of a precursor by a bacterial strain. nih.gov5-Aminonaphthalene-2-sulfonate using strain BN6. nih.gov

Targeted Synthesis of Hydroxyquinoline Carboxylic Acid Analogues

The synthesis of analogues of hydroxyquinoline carboxylic acid allows for the systematic exploration of structure-activity relationships by introducing different functional groups onto the quinoline scaffold.

The introduction of fluorine and sulfur-containing functional groups can significantly alter the physicochemical and biological properties of the parent molecule.

Fluoro-analogues : A modified Skraup reaction has been used to synthesize 5-fluoro-6-methoxy-8-nitroquinoline, which serves as a precursor for 5-fluoroprimaquine. researchgate.net This demonstrates the feasibility of incorporating fluorine atoms into the quinoline ring system at specific positions.

Thio-analogues : A series of C-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been prepared and tested for antibacterial activity. nih.gov The synthesis involves introducing various alkylthio, arylthio, and heteroarylthio groups at the C-7 position. nih.gov Among these, the 2-aminoethylthio group was found to be particularly effective for enhancing in vitro antibacterial activity. nih.gov A general method for introducing a thiol group involves a two-step process: an initial esterification with S-trityl protected thioacetic acid followed by the removal of the trityl-protecting group. nih.gov

Dithio-analogues : The synthesis of dithio-analogues has been demonstrated through the creation of compounds like 8-hydroxy-2-methylquinoline-7-carbodithioic acid. researchgate.net

Analogue Type Synthetic Strategy Example Compound Reference
FluoroModified Skraup Reaction5-Fluoro-6-methoxy-8-nitroquinoline researchgate.net
ThioSubstitution at C-7 position5-amino-7-(2-aminoethyl)thio-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid nih.gov
DithioFormation of carbodithioic acid8-hydroxy-2-methylquinoline-7-carbodithioic acid researchgate.net

Derivatization Strategies of this compound Scaffold

Derivatization of the pre-formed this compound scaffold is a key strategy for generating libraries of related compounds for biological screening.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ck12.orglibretexts.org This approach is widely used to modify the carboxylic acid group of the quinoline scaffold.

A notable example is the synthesis of mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides via a microwave-assisted condensation reaction. nih.gov In this process, activated 8-hydroxyquinoline-2-carboxylic acid is reacted with a substituted aniline in the presence of phosphorus trichloride, yielding the desired carboxamide derivatives in good yields (61–79%). nih.gov Another strategy involves the reaction of quinoline-3-carboxylic acid with ethyl 3-aryl-2-cyanoacrylates in the presence of triethylamine to prepare 1-(2-(ethoxy)carbonyl-2-cyano-1-arylvinyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. mdpi.com

Reaction Type Reactants Product Type Catalyst/Conditions
Amide FormationActivated 8-hydroxyquinoline-2-carboxylic acid + Substituted aniline8-hydroxyquinoline-2-carboxanilidePhosphorus trichloride, Microwave irradiation nih.gov
Vinyl SubstitutionQuinoline-3-carboxylic acid + Ethyl 3-aryl-2-cyanoacrylate1-Arylvinyl-2-oxo-quinoline-3-carboxylic acidTriethylamine, DMF, reflux mdpi.com

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine, resulting in an aminomethylated product known as a Mannich base. hakon-art.comnih.gov Schiff bases are formed through the reaction of a primary amine with an aldehyde or ketone. ajchem-a.com

Researchers have successfully synthesized novel Mannich bases and Schiff bases starting from quinoline-2-carboxylic acid. ajchem-a.com One synthetic pathway involves converting quinoline-2-carboxylic acid to its acyl chloride, followed by reaction with hydrazine to form a hydrazide. ajchem-a.com This hydrazide can then be used in condensation reactions with various aromatic aldehydes to form Schiff bases. ajchem-a.com Further reactions can lead to other heterocyclic compounds. ajchem-a.com Similarly, Mannich bases of cinchophen (2-phenylquinoline-4-carboxylic acid) have been synthesized by first converting the carboxylic acid group to an amide, which then reacts with formaldehyde and a secondary amine. hakon-art.comepa.gov The aminomethylation of 4-hydroxyquinolines has also been achieved via a modified Mannich reaction. nih.gov

Hybrid compounds are created by covalently linking two or more different pharmacophores to produce a single molecule with potentially enhanced or synergistic biological activities.

A prominent example is the synthesis of a hybrid molecule coupling 8-hydroxyquinoline-2-carboxylic acid with the antibiotic ciprofloxacin. nih.gov This was achieved using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIEA) as coupling agents. nih.gov Another approach to hybridization involves the Mannich reaction, which was used to synthesize a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin using paraformaldehyde. nih.gov

Furthermore, 8-hydroxyquinoline-amino acid hybrids have been synthesized to improve properties such as water solubility. nih.gov The coupling of 5-chloro-8-hydroxyquinoline with D-proline or D-homoproline was accomplished through a modified Mannich reaction, refluxing the components with formaldehyde in methanol. nih.gov This strategy creates zwitterionic structures that enhance hydrophilicity. nih.gov

Hybrid Type Scaffold Coupled Molecule Coupling Method
Antibiotic Hybrid8-Hydroxyquinoline-2-carboxylic acidCiprofloxacinTBTU/DIEA Coupling nih.gov
Antibiotic Hybrid5-Chloro-8-hydroxyquinolineCiprofloxacinMannich Reaction nih.gov
Amino Acid Hybrid5-Chloro-8-hydroxyquinolineD-Proline / D-HomoprolineModified Mannich Reaction nih.gov

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic routes for this compound and its derivatives is a key area of contemporary research. These approaches focus on the use of greener solvents, alternative energy sources, and recyclable catalysts to reduce waste and energy consumption.

One notable green approach is the utilization of water as a reaction solvent. Traditional syntheses of quinoline derivatives often rely on volatile and hazardous organic solvents. In contrast, conducting these reactions in water not only aligns with the principles of green chemistry but can also simplify work-up procedures and, in some cases, enhance reactivity and selectivity. For instance, the one-pot synthesis of quinoline-4-carboxylic acids, structurally related to the target compound, has been successfully achieved in water, demonstrating the viability of aqueous media for these transformations. rsc.org

The application of alternative energy sources like microwave irradiation and ultrasound has also emerged as a powerful tool in the green synthesis of quinoline derivatives. researchgate.netnih.govnih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture. Similarly, ultrasound-assisted synthesis can enhance reaction rates through acoustic cavitation, which promotes mass transfer and accelerates chemical transformations. researchgate.netnih.gov An example of this is the use of SnCl₂·2H₂O as a precatalyst in an ultrasound-irradiated, water-based, three-component reaction for the synthesis of 2-substituted quinolines, which proceeds in good yields. researchgate.netnih.gov

Furthermore, the development of heterogeneous and recyclable catalysts represents a significant step towards more sustainable synthetic processes. rsc.org Catalysts such as Ru-Fe supported on γ-Al₂O₃ have been employed in the continuous flow synthesis of quinoline compounds, offering the advantages of easy separation from the reaction mixture and the potential for reuse, thereby minimizing catalyst waste. rsc.org

Optimization of Reaction Conditions and Scalability

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the meticulous optimization of reaction conditions and the inherent scalability of the process. For the synthesis of this compound and its analogues, key parameters that are typically optimized include temperature, reaction time, catalyst loading, and solvent choice.

The choice of catalyst is critical and can significantly influence the yield and purity of the product. For example, in the synthesis of quinoline derivatives, various catalysts have been explored, and their efficiency can be highly dependent on the specific substrates and reaction conditions. researchgate.netnih.govrsc.org The optimization of catalyst loading is also crucial; using the minimum amount of catalyst required to achieve a high conversion rate is both economically and environmentally beneficial.

Solvent selection plays a pivotal role in reaction optimization. While green solvents like water and ethanol are preferred, the solubility of reactants and intermediates may necessitate the use of other solvent systems. rsc.orgrsc.org The effect of the solvent on reaction kinetics and product distribution must be carefully evaluated to maximize the yield of the desired product.

Reaction temperature and time are intrinsically linked and their optimization is essential for achieving high yields while minimizing the formation of byproducts. Shorter reaction times are generally preferred to increase throughput and reduce energy consumption. nih.gov

Continuous flow chemistry is an emerging technology that offers significant advantages in terms of scalability, safety, and process control. rsc.orgacs.org In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. The continuous synthesis of 2-methylquinoline compounds using a Ru-Fe/γ-Al₂O₃ catalyst in a fixed-bed reactor demonstrates the potential of flow chemistry for the scalable and efficient production of quinoline derivatives. rsc.org This methodology avoids the use of strong acids and oxidants, further enhancing its green credentials. rsc.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of 5 Hydroxyquinoline 2 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for elucidating the molecular structure of organic compounds. For 5-Hydroxyquinoline-2-carboxylic acid, a combination of one- and two-dimensional NMR methods, along with multinuclear and specialized pulse sequences, provides a comprehensive picture of its atomic connectivity and dynamic behavior in both solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the structure of organic molecules. In solution, typically using a solvent like dimethyl sulfoxide (B87167) (DMSO), the NMR spectra of hydroxyquinoline carboxylic acids show effects resulting from dynamic exchange processes. nih.govresearchgate.net This suggests the presence of an equilibrium mixture of the hydroxyquinoline carboxylic acid form and its zwitterionic tautomer, where the carboxylic proton has moved to the quinoline (B57606) nitrogen. nih.govresearchgate.net

The acidic proton of a carboxyl group is typically observed in ¹H NMR with a chemical shift between 10 and 13 ppm. princeton.edu Carboxyl carbons in ¹³C NMR spectra exhibit a distinct peak in the range of 170 to 185 ppm. princeton.edu For quinoline derivatives specifically, theoretical calculations and experimental data provide a basis for assigning chemical shifts to the various carbon and hydrogen atoms within the heterocyclic and benzene rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (Note: Exact chemical shifts can vary based on solvent and experimental conditions. The following is a representative compilation based on typical values for quinoline and carboxylic acid moieties.)

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
C2-COOH~12.0-13.0 (s, 1H)~165-175
H3~7.5-7.7 (d)~120-125
H4~8.2-8.4 (d)~135-140
C5-OH~9.5-10.5 (s, 1H)~150-155
H6~7.0-7.2 (d)~110-115
H7~7.4-7.6 (t)~128-132
H8~7.3-7.5 (d)~118-122
C4a-~145-150
C8a-~125-130

s = singlet, d = doublet, t = triplet

Multinuclear NMR, particularly Nitrogen-15 (¹⁵N) NMR, is an exceptionally powerful tool for investigating tautomerism involving nitrogen atoms. researchgate.net The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, making it ideal for distinguishing between the neutral hydroxyl form and the zwitterionic quinolinium form of this compound. nih.govscispace.com

Studies on hydroxyquinoline carboxylic acids have demonstrated that differences in ¹⁵N chemical shift patterns can definitively identify individual tautomers. nih.govscispace.com In solution (e.g., in DMSO), the spectra often indicate a dynamic equilibrium between the hydroxyquinoline carboxylic acid and the zwitterionic hydroxyquinolinium carboxylate tautomers. nih.govresearchgate.net In contrast, solid-state ¹⁵N NMR can confirm the presence of predominantly zwitterionic species in the crystalline form. nih.govscispace.com This direct observation of nitrogen's electronic state is crucial for understanding the molecule's behavior, as the tautomeric form influences its hydrogen bonding capabilities and intermolecular interactions. nih.govresearchgate.netrsc.org

While solution NMR provides information about a molecule's average state in a solvent, solid-state NMR (ssNMR) reveals its structure and conformation in the crystalline phase. For hydroxyquinoline carboxylic acids, ssNMR studies using techniques like Cross-Polarization Magic Angle Spinning (CPMAS) have been instrumental. nih.govprinceton.edu These investigations, often combining ¹³C and ¹⁵N ssNMR, have confirmed that in the solid state, these compounds predominantly exist as zwitterions. nih.govresearchgate.netscispace.com This occurs through an intramolecular proton transfer from the carboxylic acid group to the quinoline nitrogen atom. researchgate.net The ability of ssNMR to characterize materials in their solid form provides a crucial complement to solution-state data, offering a more complete picture of the compound's chemical nature. rsc.org

Diffusion-Ordered Spectroscopy (DOSY) is a specialized 2D NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukspectroscopyeurope.com This method is highly effective for studying non-covalent interactions and aggregation phenomena in solution. emerypharma.com The diffusion coefficient of a molecule is related to its size and shape; larger molecules or molecular aggregates diffuse more slowly than smaller, individual molecules. emerypharma.comed.ac.uk

A DOSY experiment generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. emerypharma.com All proton signals belonging to a single, freely diffusing molecule will share the same diffusion coefficient and thus align horizontally in the DOSY plot. If this compound were to form dimers or larger aggregates in solution through mechanisms like hydrogen bonding, the resulting species would have a significantly smaller diffusion coefficient than the monomeric form. u-tokyo.ac.jp This would be readily observable in a DOSY spectrum, providing clear evidence and characterization of such aggregation behavior without requiring physical separation of the components. spectroscopyeurope.com

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. nih.gov

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific molecular vibrations. The assignment of these bands is often aided by quantum chemical calculations, such as those using Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding motions (Potential Energy Distribution, PED). nih.govresearchgate.net

Key vibrational modes for this compound include:

O-H Vibrations : The hydroxyl (-OH) group and the carboxylic acid (-COOH) group both contribute to O-H stretching vibrations. The carboxylic acid O-H stretch typically appears as a very broad band in the FT-IR spectrum, often in the 2500–3300 cm⁻¹ range, due to strong hydrogen bonding. pressbooks.publibretexts.org

C=O Vibration : The carbonyl (C=O) stretch of the carboxylic acid is a strong, characteristic band. In hydrogen-bonded dimers, this band is typically found around 1710 cm⁻¹. pressbooks.pub Its precise position can indicate the extent of hydrogen bonding.

C=C and C=N Vibrations : The stretching vibrations of the quinoline ring system (aromatic C=C and C=N bonds) appear in the 1400–1650 cm⁻¹ region. irphouse.commdpi.com

C-H Vibrations : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. irphouse.com C-H in-plane and out-of-plane bending modes occur at lower frequencies and provide information about the substitution pattern of the quinoline ring. scialert.netiosrjournals.org

Table 2: General Assignment of Key Vibrational Modes for this compound

Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
3300–2500ν(O-H) from carboxylic acid (broad, due to H-bonding)
~3200ν(O-H) from phenolic group
~3100-3000ν(C-H) aromatic stretching
~1710ν(C=O) carboxylic acid stretching (H-bonded dimer)
1650–1400ν(C=C) and ν(C=N) quinoline ring stretching modes
1450–1300δ(O-H) in-plane bending
1300–1000ν(C-O) stretching, δ(C-H) in-plane bending
Below 1000γ(C-H) out-of-plane bending, ring deformation modes

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

The combined analysis of FT-IR and FT-Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups and offering insights into its intermolecular interactions. nih.gov

Corroboration with Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in corroborating and elucidating the experimental spectroscopic data of this compound. These computational methods provide a deeper understanding of the molecule's geometric, energetic, and electronic structure. By comparing calculated parameters with experimental findings, researchers can confirm structural assignments and interpret complex spectroscopic features.

For instance, DFT calculations have been used to optimize the molecular geometries of related quinolone carboxylic acid derivatives. These optimized structures can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. Furthermore, theoretical calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions and speciation of this compound in solution. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the quinoline ring system. The position and intensity of these bands are sensitive to the solvent environment and the pH of the solution, reflecting changes in the electronic structure of the molecule.

The speciation of this compound, which refers to the distribution of its different ionic forms (cationic, neutral, zwitterionic, and anionic) in solution, can be effectively studied by monitoring changes in the UV-Vis absorbance as a function of pH. For the related compound 8-hydroxyquinoline-2-carboxylic acid, UV-visible spectroscopy has been used to determine its protonation constants (pK a values) by observing the absorbance at different wavelengths across a range of pH values uncw.edu. This approach allows for the characterization of the equilibria between the different protonated and deprotonated species in solution.

The photophysical behavior of quinoline derivatives is also influenced by the polarity of the solvent. Studies on other quinoline-based compounds have shown that changes in solvent polarity can lead to shifts in the absorption maxima, indicating alterations in the ground state electronic distribution beilstein-journals.orgresearchgate.net. For example, a red shift (shift to longer wavelengths) is often observed as the solvent polarity increases beilstein-journals.orgresearchgate.net. These solvent-dependent spectral changes provide valuable information about the nature of the electronic transitions and the interaction of the molecule with its surrounding environment.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential techniques for determining the precise molecular weight and elucidating the fragmentation patterns of this compound. These methods provide unequivocal confirmation of the compound's elemental composition and offer insights into its structural features.

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M+) provides the molecular weight of the compound. For this compound, the molecular weight is 189.17 g/mol . HRMS offers a higher degree of accuracy, allowing for the determination of the molecular formula by measuring the mass to several decimal places researchgate.net. This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO+) libretexts.org. In the case of quinoline-4-carboxylic acids, the main fragmentation pathways include the elimination of a carboxyl radical (•COOH) to produce an [M - COOH]+ ion, which can further lose a molecule of HCN chempap.org. The presence of other functional groups on the quinoline ring can influence the fragmentation pathways, leading to characteristic fragment ions that aid in structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly valuable "soft" ionization technique for studying the speciation of this compound in solution nih.govresearchgate.net. This method allows for the gentle transfer of ions from the solution phase to the gas phase with minimal fragmentation, enabling the direct observation of the different ionic species present in solution, including metal complexes.

ESI-MS has been successfully employed to investigate the chemical speciation of various metal-ligand complexes nih.gov. For instance, in the study of gallium(III) complexes with 8-hydroxyquinoline-2-carboxylic acid, ESI-MS analysis confirmed the formation of species such as [Ga(8-HQA)₂]⁻ in solution nih.gov. This technique is sensitive to the pH of the solution, as the charge state of the analyte can change with varying pH, leading to the observation of different ionic species in the mass spectrum researchgate.net.

By carefully controlling the experimental conditions, such as the pH of the solution being infused into the mass spectrometer, ESI-MS can provide a snapshot of the equilibrium distribution of the different protonated and deprotonated forms of this compound. This information is complementary to that obtained from UV-Vis spectroscopy and potentiometric titrations, offering a more complete picture of the compound's behavior in solution. The ability to observe non-covalent complexes also makes ESI-MS a powerful tool for studying the interactions of this compound with other molecules, such as metal ions.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to construct an electron density map, from which the positions of the individual atoms can be determined. This detailed structural information is crucial for understanding the molecule's intrinsic properties and how it interacts with its neighbors in the crystal lattice.

For quinoline derivatives, SCXRD studies have revealed the planar nature of the quinoline ring system and the specific orientations of substituent groups. For example, in the crystal structure of phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was determined, providing information about the molecule's conformation researchgate.net. Such structural details are essential for corroborating theoretical calculations and for understanding the structure-property relationships of these compounds.

Zwitterionic Forms in Crystalline State

Single crystal X-ray diffraction studies have been instrumental in confirming the existence of zwitterionic forms of quinoline carboxylic acids in the crystalline state researchgate.net. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. In the case of this compound, the zwitterionic form arises from the transfer of a proton from the carboxylic acid group to the nitrogen atom of the quinoline ring.

The presence of the zwitterionic tautomer in the solid state can be identified by analyzing the bond lengths within the carboxylic acid and quinoline moieties. In the neutral form, the carboxylic acid has a distinct C=O double bond and a C-O single bond. In the zwitterionic form, the carboxylate group exhibits two C-O bonds of intermediate length, and the C-N bonds within the quinoline ring are also altered due to the protonation of the nitrogen atom.

Studies on the related quinoline-2-carboxylic acid have shown that it can crystallize with both the neutral molecule and the zwitterion present in the crystal lattice, forming tautomeric pairs held together by hydrogen bonds researchgate.net. The formation of the zwitterionic form is a key aspect of the solid-state chemistry of these compounds and significantly influences their physical properties and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Single crystal X-ray diffraction provides a detailed map of these interactions, which are crucial for understanding the stability and properties of the crystalline material. For this compound, these interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonds are particularly important in the crystal packing of molecules containing hydroxyl and carboxylic acid groups. In the crystal structure of related compounds, extensive hydrogen-bonding networks involving the carboxylic acid groups, hydroxyl groups, and quinoline nitrogen atoms are observed. These hydrogen bonds can link molecules into dimers, chains, or more complex three-dimensional architectures. For instance, in the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, cyclic dimers are formed via double hydrogen bonds between the carboxylic acid groups of adjacent molecules mdpi.com.

Tautomeric Equilibria in Solution and Solid State

The phenomenon of tautomerism is a significant aspect of the chemistry of this compound, influencing its physical and chemical properties. This compound exhibits different tautomeric forms in the solid state compared to in solution, a behavior that has been elucidated through spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

In the solid state, this compound predominantly exists as a zwitterionic tautomer. nih.govresearchgate.net This is a result of an intramolecular proton transfer from the acidic carboxylic acid group (-COOH) to the basic quinoline nitrogen atom. The formation of this zwitterion is a key feature of the compound's solid-state structure. The presence of this tautomer has been confirmed through the use of solid-state 13C and 15N NMR spectroscopy, which can distinguish between different electronic environments of the carbon and nitrogen atoms. nih.govresearchgate.net

In solution, particularly in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), a dynamic equilibrium is established between the neutral this compound molecule and its zwitterionic counterpart, the 5-hydroxyquinolinium-2-carboxylate. nih.govresearchgate.net This equilibrium is a consequence of the dynamic exchange of a proton between the carboxylic acid group and the quinoline nitrogen.

The study of this equilibrium in solution is effectively carried out using 13C and 15N NMR spectroscopy. The chemical shifts of the carbon and nitrogen atoms are sensitive to the electronic distribution within the molecule, which differs significantly between the neutral and zwitterionic forms. By analyzing the NMR spectra, the presence of both tautomers in a dynamic equilibrium can be confirmed. nih.govresearchgate.net

Detailed Research Findings

Research in the field has utilized multinuclear NMR spectroscopy as a primary tool to investigate the tautomeric behavior of hydroxyquinoline carboxylic acids, including the 5-hydroxy-2-carboxylic acid derivative. nih.govresearchgate.net The distinct patterns in 13C and, more notably, 15N NMR chemical shifts serve as a reliable method to differentiate between the individual tautomers.

In the solid state, the spectroscopic data are consistent with the presence of the zwitterionic species. This is characterized by the chemical shifts indicative of a protonated quinoline nitrogen and a deprotonated carboxylate group.

In DMSO solution, the NMR spectra reveal effects that are a consequence of a dynamic exchange process. This suggests that both the neutral hydroxyquinoline carboxylic acid and the zwitterionic hydroxyquinolinium carboxylate tautomers coexist in an equilibrium mixture. nih.govresearchgate.net The rate of this exchange influences the appearance of the NMR signals.

The following tables present representative 13C and 15N NMR chemical shift data that illustrate the differences between the neutral and zwitterionic forms of a hydroxyquinoline carboxylic acid backbone. Note: Specific experimental values for this compound were not publicly available in the cited literature abstracts; the data below are illustrative of the types of changes observed.

Table 1: Representative 13C NMR Chemical Shifts (ppm) for Tautomeric Forms of a Hydroxyquinoline Carboxylic Acid Moiety.

Carbon AtomNeutral Form (Illustrative)Zwitterionic Form (Illustrative)
C2 (with -COOH)~150~148
C5 (with -OH)~155~158
C8a (adjacent to N)~140~135
-COOH~168~172

Table 2: Representative 15N NMR Chemical Shifts (ppm) for Tautomeric Forms of a Hydroxyquinoline Carboxylic Acid Moiety.

Nitrogen AtomNeutral Form (Illustrative)Zwitterionic Form (Illustrative)
Quinoline N~ -70~ -180

The significant downfield shift of the quinoline nitrogen in the 15N NMR spectrum is a particularly strong indicator of its protonation and the formation of the zwitterionic tautomer.

Computational Chemistry and Advanced Theoretical Investigations of 5 Hydroxyquinoline 2 Carboxylic Acid

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely utilized quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is instrumental in determining the optimized geometry and electronic properties of molecules like 5-hydroxyquinoline-2-carboxylic acid.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is heavily dependent on the choice of the functional and the basis set. A commonly employed functional for organic molecules is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the basis set, which is a set of mathematical functions used to build the molecular orbitals, several options are available, offering a balance between computational cost and accuracy. Some frequently used basis sets include:

6-31G : This is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, denoted by the asterisk (). wavefun.com These functions allow for a more accurate description of the electron distribution in bonds.

6-311G(2d,p) : This is a triple-zeta valence basis set, meaning it uses three sets of functions to describe the valence electrons, providing more flexibility. It also includes two d-type polarization functions on heavy atoms and one p-type polarization function on hydrogen atoms. gaussian.com

6-311++G *: This basis set further enhances the description by adding diffuse functions, indicated by the "++", to both heavy and hydrogen atoms. wavefun.comgrafiati.com Diffuse functions are particularly important for describing systems with anions or weak, long-range interactions.

The selection of a specific functional and basis set combination, such as B3LYP/6-311++G**, is often based on a compromise between the desired accuracy and the computational resources available. grafiati.com Studies on related quinoline (B57606) derivatives have successfully employed methods like B3LYP with the 6-31G'(d,p) basis set for geometry optimization. nih.gov

Conformational Analysis and Energetic Barriers

The presence of the carboxylic acid group in this compound allows for different spatial orientations, or conformations. Conformational analysis, often performed using DFT, aims to identify the most stable conformer (the one with the lowest energy) and to determine the energetic barriers for rotation around single bonds. This analysis is crucial as the conformation of a molecule can significantly influence its physical and chemical properties. For instance, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can stabilize certain conformations. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This extension of DFT allows for the calculation of excited-state properties, such as vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry. These calculations are fundamental for understanding the molecule's UV-Vis absorption spectrum and other optical properties. nih.gov TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Analysis of Molecular Orbitals: HOMO-LUMO Energies and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the chemical reactivity and electronic properties of a molecule. nih.govsci-hub.se

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO : The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a higher electron-accepting capability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small gap suggests higher reactivity. sci-hub.senih.gov The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule. science.gov

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔE (Band Gap)ELUMO - EHOMO

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These global reactivity indices provide a deeper understanding of the molecule's chemical behavior.

DescriptorFormulaDescription
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A larger value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.

Table of Quantum Chemical Descriptors.

Another important tool for analyzing reactivity is the Fukui function . This function helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in chemical reactions.

Solvent Effects Modeling

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models are used to simulate the effects of a solvent on the structure and properties of this compound.

Commonly used solvent models include:

Integral Equation Formalism Polarizable Continuum Model (IEFPCM) : This is a widely used continuum solvation model where the solvent is represented as a continuous dielectric medium. eurjchem.comgaussian.com It is effective in capturing the bulk electrostatic effects of the solvent.

Conductor-like Polarizable Continuum Model (CPCM) : This is another popular continuum model that treats the solvent as a conductor-like medium.

These models allow for the calculation of properties such as optimized geometries, electronic spectra, and reactivity descriptors in different solvents, providing a more realistic picture of the molecule's behavior in solution. eurjchem.com The choice of solvent can affect conformational equilibria and the energies of molecular orbitals, thereby influencing the molecule's reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. researchgate.net By examining the interactions between filled donor and empty acceptor NBOs, a quantitative measure of electronic stabilization can be obtained.

In derivatives of quinoline, NBO analysis has been instrumental in understanding the electronic landscape. For instance, studies on various quinoline compounds have utilized NBO to analyze the charge distribution and the delocalization of electrons, which are key to their chemical reactivity and biological activity. mdpi.com The analysis of donor-acceptor interactions reveals the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen atoms to anti-bonding orbitals of neighboring atoms.

For this compound, the key interactions would involve the lone pairs of the hydroxyl oxygen, the carboxylic acid oxygens, and the quinoline nitrogen. The stabilization energies (E(2)) for the most significant of these interactions, as would be predicted by NBO analysis, are presented in the hypothetical data table below. These values quantify the extent of intramolecular charge transfer and the stability imparted by these electronic interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)Value
LP(1) N1π(C8a-C4a)Value
LP(2) O1 (on OH)π(C5-C6)Value
LP(2) O2 (on COOH)σ(C2-C(O))Value
LP(3) O3 (on C=O)σ*(C(O)-O2)Value

Note: The values in this table are illustrative and represent the types of interactions and data that would be obtained from an NBO analysis. Specific computational studies on this compound are required for precise energy values.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. NCI analysis, based on the electron density and its derivatives, provides a visual representation of these interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org

The NCI plot would typically show regions of strong attractive interactions (hydrogen bonds) in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red. This visualization provides a clear and intuitive picture of the forces that govern the molecular conformation and its interactions with other molecules.

Molecular Electrostatic Potential (MESP) Surfaces

Molecular Electrostatic Potential (MESP) surfaces are valuable tools for predicting the reactive behavior of molecules by illustrating the charge distribution from the perspective of an approaching electrophile or nucleophile. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In a study of a cocrystal containing 8-hydroxyquinoline-5-sulfonic acid, a molecule structurally related to the subject of this article, MESP analysis was employed to predict reactive sites. nih.gov The MESP plot revealed that the most negative potential was located around the oxygen atoms of the sulfonic acid and hydroxyl groups, as well as the nitrogen atom of the quinoline ring, indicating these as the primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the hydroxyl and sulfonic acid groups exhibited the most positive potential, marking them as sites for nucleophilic attack. nih.gov

For this compound, a similar MESP analysis would be expected to show a high negative potential around the hydroxyl oxygen, the carbonyl oxygen of the carboxylic acid, and the nitrogen atom of the quinoline ring. The hydrogen atom of the hydroxyl group and the carboxylic acid would, in turn, be characterized by a high positive potential. This information is critical for understanding the molecule's interaction with biological receptors and other molecules.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of the non-linear change in the dipole moment in the presence of a strong electric field.

Computational studies on various quinoline derivatives have demonstrated their potential as NLO materials. nih.govrsc.org These studies often involve the calculation of the first hyperpolarizability (β), a key parameter for second-order NLO materials. The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group attached to the extended π-system of the quinoline ring suggests the possibility of NLO activity. Theoretical calculations would provide values for the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A hypothetical data table summarizing such findings is presented below.

ParameterCalculated Value
Dipole Moment (μ) (Debye)Value
Mean Polarizability (α) (a.u.)Value
First Hyperpolarizability (β) (a.u.)Value

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, they are frequently used to model the adsorption of molecules onto surfaces. These simulations can provide valuable information about adsorption energies, preferred adsorption sites, and the orientation of adsorbed molecules.

While specific Monte Carlo simulation studies on the adsorption of this compound were not identified in the surveyed literature, the methodology has been successfully applied to understand the adsorption of various organic molecules on different surfaces. For instance, Monte Carlo simulations have been used to study the adsorption of aromatic molecules on carbon nanotubes and other organic compounds on ice surfaces. mdpi.comaip.org These studies typically reveal that the adsorption process is driven by a combination of factors, including hydrogen bonding, van der Waals interactions, and electrostatic interactions between the adsorbate and the surface.

A hypothetical Monte Carlo simulation of this compound on a given surface would involve placing the molecule at various random positions and orientations on the surface and calculating the interaction energy. By repeating this process millions of times, the simulation can identify the most energetically favorable adsorption configurations and provide statistical data on the adsorption process. Such a study would be invaluable for applications where the interaction of this molecule with a surface is important, such as in sensor technology or catalysis.

Based on a comprehensive review of the available scientific literature, it is not possible to generate a thorough and informative article focusing solely on the coordination chemistry and metal ion interactions of This compound as per the provided outline.

Extensive searches have revealed a significant lack of specific research on the metal-coordinating properties of this particular chemical compound. The existing literature primarily identifies this compound as a dead-end metabolite in the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid, with its characterization generally limited to techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry for structural confirmation. nih.gov There is no substantial information available regarding its ligand properties, coordination modes (tridentate or bidentate), or the synthesis and characterization of its metal complexes.

Conversely, a wealth of detailed information exists for the closely related isomer, 8-Hydroxyquinoline-2-carboxylic acid . For this compound, numerous studies describe its role as a potent tridentate chelating agent, the synthesis of its mononuclear and polynuclear complexes, various coordination geometries (such as octahedral), and its characterization using a wide array of spectroscopic and analytical techniques. uncw.edusigmaaldrich.comnih.gov

Due to the strict instruction to focus solely on this compound and the absence of the required detailed research findings for this specific molecule, fulfilling the request with scientifically accurate and thorough content for each specified subsection is not feasible at this time.

Coordination Chemistry and Metal Ion Interactions of 5 Hydroxyquinoline 2 Carboxylic Acid

Spectroscopic and Analytical Techniques for Complex Characterization

Elemental Analysis and Thermogravimetric Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For metal complexes of 5-hydroxyquinoline-2-carboxylic acid, elemental analysis is crucial for confirming the stoichiometry of the complex, i.e., the ratio of the metal ion to the ligand. This information is essential for elucidating the structure of the coordination compound.

Thermogravimetric analysis (TGA) provides information about the thermal stability of a compound and its decomposition pattern as a function of temperature. For metal complexes of this compound, TGA can reveal the presence of coordinated or lattice water molecules and the temperature at which the organic ligand starts to decompose.

Table 1: Representative Thermogravimetric Analysis Data for Metal Complexes of an 8-Hydroxyquinoline (B1678124) Derivative

Metal ComplexDecomposition StepsTemperature Range (°C)Weight Loss (%)Final Residue
Mn(II) Complex2210-90072.60Metal Oxide + Ash
Fe(II) Complex2210-90076.41Metal Oxide + Ash
Co(II) Complex2210-90074.59Metal Oxide + Ash
Ni(II) Complex2210-90075.10Metal Oxide + Ash
Cu(II) Complex2210-90072.32Metal Oxide + Ash
Zn(II) Complex2210-90074.20Metal Oxide + Ash

Note: The data presented is for a derivative of 8-hydroxyquinoline and serves as an illustrative example. arabjchem.org

Magnetic Susceptibility and Conductivity Measurements

Magnetic susceptibility measurements are employed to determine the magnetic properties of a compound, which can provide information about the number of unpaired electrons in a metal complex and thus its electronic configuration and geometry. For instance, a paramagnetic nature indicates the presence of unpaired electrons, while a diamagnetic nature suggests their absence. researchgate.net

Conductivity measurements of solutions of metal complexes are used to determine whether the complex is an electrolyte or a non-electrolyte in a particular solvent. researchgate.net This helps in understanding the nature of the coordination sphere and whether any counter-ions are present outside the primary coordination sphere.

Specific data for this compound complexes is limited, but studies on analogous compounds offer valuable parallels. For example, metal complexes of a hydrazone derivative have been shown to be electrolytic in nature, with molar conductivity values ranging from 259 to 331 Ω⁻¹ cm² mol⁻¹. researchgate.net The magnetic moments of these complexes indicated that the Fe(III), Co(II), Ni(II), and Cu(II) complexes were paramagnetic. researchgate.net In contrast, some Ni(II) complexes with other ligands have been found to be diamagnetic, suggesting a square planar geometry. researchgate.net The conductivity of other complexes has been reported to be in the range of 15-18 Ω⁻¹ cm² mol⁻¹, indicating their non-electrolytic nature. researchgate.net

Table 2: Illustrative Magnetic Moment and Molar Conductivity Data for Metal Complexes of Related Ligands

Metal ComplexMagnetic Moment (B.M.)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)Nature
Fe(III) Complex5.83259-331Paramagnetic, Electrolytic
Co(II) Complex4.30259-331Paramagnetic, Electrolytic
Ni(II) Complex2.73259-331Paramagnetic, Electrolytic
Cu(II) Complex1.74259-331Paramagnetic, Electrolytic

Note: This data is from a study on metal complexes of a related hydrazone ligand and is for illustrative purposes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. By measuring the binding energies of core-level electrons, XPS can distinguish between different oxidation states of a metal ion in a complex. This is particularly useful for complexes of transition metals that can exist in multiple oxidation states. While no specific XPS studies on metal complexes of this compound were found in the reviewed literature, the technique's applicability is well-established for determining the oxidation states of metal ions in various coordination compounds.

Chemical Speciation and Stability Constants in Solution

The behavior of this compound and its metal complexes in solution is governed by chemical speciation, which refers to the distribution of a chemical element among different chemical species. Understanding the speciation is crucial for predicting the bioavailability, transport, and potential biological activity of the metal complexes. Stability constants (or formation constants) are equilibrium constants for the formation of a complex in solution and provide a quantitative measure of the affinity of the ligand for a metal ion.

Potentiometric and Spectrophotometric Titrations

Potentiometric and spectrophotometric titrations are powerful techniques for determining the protonation constants of a ligand and the stability constants of its metal complexes. researchgate.net In a potentiometric titration, the change in pH of a solution containing the ligand and a metal ion is monitored as a titrant (usually a strong base) is added. researchgate.net Spectrophotometric titrations involve monitoring the changes in the UV-Vis absorption spectrum of a solution during titration. nih.govscirp.org

Studies on the closely related 8-hydroxyquinoline-2-carboxylic acid have demonstrated the utility of these techniques. Potentiometric titrations have been used to determine the protonation constants of the ligand and the stability constants of its complexes with various metal ions. uncw.edu Similarly, spectrophotometric titrations have been employed to study the complexation of 8-hydroxyquinoline derivatives with metal ions like Cu(II), Fe(III), Fe(II), and Zn(II). nih.gov These studies reveal the formation of different complex species at various pH values. nih.gov For example, in the case of a 5-nitro-8-hydroxyquinoline-proline hybrid, UV-vis titrations were used to determine the formation constants of its complexes with Fe(III) and Fe(II) ions. nih.gov

Table 3: Stability Constants (log β) for Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid

Metal IonComplex Specieslog β
Fe(III)[FeL]14.2
Fe(III)[FeL₂]26.5
Fe(II)[FeL]7.8
Fe(II)[FeL₂]14.1
Cu(II)[CuL]11.9
Cu(II)[CuL₂]21.5
Zn(II)[ZnL]8.5
Zn(II)[ZnL₂]16.0

Note: Data is for a 5-nitro-8-hydroxyquinoline-proline hybrid and illustrates the type of information obtained from spectrophotometric titrations. nih.gov L represents the deprotonated ligand.

Thermodynamic Studies of Metal Binding

Thermodynamic studies of metal binding provide information about the spontaneity and driving forces of complex formation. The stability constants determined from potentiometric and spectrophotometric titrations are directly related to the Gibbs free energy change (ΔG) of the complexation reaction. Further temperature-dependent studies can yield information about the enthalpy (ΔH) and entropy (ΔS) changes associated with metal binding.

For 8-hydroxyquinoline-2-carboxylic acid, thermodynamic studies have shown that it forms highly stable complexes with various metal ions. uncw.edu The high stability of these complexes is attributed to the chelate effect, where the tridentate nature of the ligand leads to a more favorable entropy change upon complexation. The thermodynamic data for the metal complexes of the related 5-nitro-8-hydroxyquinoline-proline hybrid indicate that the Cu(II) and Fe(III) complexes generally exhibit the highest stability constants. nih.gov

Role as Metallophore (e.g., Siderophore, Molybdophore)

Metallophores are small molecules produced by organisms to acquire and transport essential metal ions. Siderophores are a well-known class of metallophores that specifically chelate iron. The structural similarities of this compound to known siderophores suggest that it may also function as one.

The isomeric compound, 8-hydroxyquinoline-2-carboxylic acid, has been identified in the gut of Noctuid larvae and is proposed to act as a siderophore due to its strong iron-chelating properties. mdpi.com Furthermore, studies have investigated the potential of 8-hydroxyquinoline-2-carboxylic acid to act as a molybdophore, a molecule that binds and transports molybdenum. mdpi.comnih.govresearchgate.net Given that many natural siderophores are also involved in the uptake of other essential metals, it is plausible that this compound could also play a role as a metallophore, potentially for iron, molybdenum, or other metal ions. However, direct experimental evidence for the metallophore function of this compound is currently lacking in the scientific literature.

Catalytic Applications of Metal Complexes of this compound in C-H Borylation of Arenes Remain Unexplored

Extensive searches of scientific literature and chemical databases have revealed no documented instances of metal complexes derived from this compound being utilized in the catalytic C-H borylation of arenes. This specific area of coordination chemistry and its potential catalytic applications appear to be an uncharted domain within chemical research.

While the broader field of C-H borylation is a well-established and dynamic area of investigation, with numerous catalytic systems developed based on transition metals like iridium and rhodium, the specific role of this compound as a ligand in this transformation has not been reported. Research in this area has predominantly focused on the use of other ligand scaffolds, such as phosphines and bipyridines, to tune the reactivity and selectivity of the metal center.

Furthermore, studies involving quinoline (B57606) derivatives in C-H borylation have centered on the borylation of the quinoline ring itself, exploring the regioselectivity of the functionalization at various positions. There is no available data to suggest that complexes of this compound have been synthesized and tested for their catalytic efficacy in the borylation of external arene substrates.

Consequently, a detailed discussion, including research findings and data tables, on the catalytic applications of metal complexes of this compound for the C-H borylation of arenes cannot be provided at this time due to the absence of any published research on the subject.

Mechanistic Studies and Biochemical Pathways Involving 5 Hydroxyquinoline 2 Carboxylic Acid

Role as a Bacterial Metabolite and Biotransformation Pathways

5-Hydroxyquinoline-2-carboxylic acid has been identified as a key metabolite in the bacterial degradation of certain aromatic compounds. Its formation highlights specific metabolic strategies employed by microorganisms to process complex organic molecules.

Bacterial Oxidation and Spontaneous Cyclization

Research has demonstrated that this compound is a "dead-end" metabolite produced during the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid by Pseudomonas sp. strain BN6. nih.govnih.govnih.gov The proposed biochemical pathway suggests that the process is initiated by the bacterial oxidation of the substrate. This leads to the formation of a hypothetical intermediate, 6'-amino-2'-hydroxybenzalpyruvate. Subsequently, this intermediate undergoes a spontaneous cyclization reaction, resulting in the formation of this compound. nih.govnih.govnih.gov The characterization of this metabolite has been confirmed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. nih.govnih.govnih.gov

Molecular Mechanisms of Biological Interactions (General)

The chemical structure of this compound, featuring both a hydroxyl and a carboxylic acid group on a quinoline (B57606) scaffold, suggests its potential to interact with various biological molecules and influence their function.

Enzyme Inhibition Studies (e.g., alpha-Glucosidase, alpha-Amylase, BuChE, AChE, MMPs)

While direct experimental studies on the inhibitory activity of this compound against alpha-glucosidase, alpha-amylase, butyrylcholinesterase (BuChE), and acetylcholinesterase (AChE) are not extensively documented in the reviewed literature, the broader class of hydroxyquinoline derivatives has shown significant potential in enzyme inhibition.

For instance, various 8-hydroxyquinoline (B1678124) derivatives have been investigated as inhibitors of both BuChE and AChE, enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.gov The inhibitory activity of these compounds is often attributed to their ability to bind to the active site of these enzymes.

Furthermore, a structurally related compound, 5-carboxy-8-hydroxyquinoline, has been identified as a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their inhibition is a target for various therapeutic interventions. The inhibitory action of 5-carboxy-8-hydroxyquinoline is linked to its ability to chelate the zinc ion in the active site of the enzyme.

Although specific data for this compound is lacking, the known activities of its structural analogs suggest a potential for similar enzyme-inhibitory properties.

Compound Family/Analog Target Enzyme(s) Observed Activity
8-Hydroxyquinoline derivativesButyrylcholinesterase (BuChE), Acetylcholinesterase (AChE)Inhibition of enzyme activity nih.gov
5-Carboxy-8-hydroxyquinolineMatrix Metalloproteinases (MMPs)Potent inhibition

Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

The ability of quinoline derivatives to interact with biological macromolecules like DNA and serum albumins is a well-established area of research. Studies on a zirconium(IV) complex of 8-hydroxyquinoline-2-carboxylic acid have provided insights into the potential for this ligand to bind to such macromolecules. Research indicated that the metal complex can bind to calf thymus DNA, suggesting an intercalative mode of interaction. Furthermore, the complex was also found to interact with Human Serum Albumin (HSA), the most abundant protein in human blood plasma.

While this study was conducted on a metal complex of a positional isomer, it strongly suggests that the hydroxyquinoline-2-carboxylic acid scaffold possesses the structural features necessary for interaction with these crucial biological macromolecules. The specific binding affinity and mode of interaction of free this compound with DNA and HSA would require further direct investigation.

Mechanistic Insights into Redox Processes and Electron Transfer

The redox properties of hydroxyquinoline derivatives are of significant interest due to their potential involvement in electron transfer reactions within biological systems. The quinoline ring system, coupled with the electron-donating hydroxyl group, can participate in redox processes.

Studies on various hydroxyquinoline derivatives have explored their electrochemical behavior and their ability to form metal complexes that can undergo redox cycling. rroij.com For example, the excited-state properties and redox behavior of phosphorescent 8-quinolinol metal chelates have been investigated. rroij.com The electron-donating or -withdrawing nature of substituents on the quinoline ring has been shown to influence the emission properties of their metal complexes, which is directly related to their electronic and redox characteristics. rroij.com

Cyclic Voltammetry and Controlled Potential Electrolysis

Further investigations into the electrochemical reduction of a related compound, 2-[8-hydroxyquinoline-5-yl)azo]benzo[c]cinnoline, in dimethyl sulfoxide (B87167) revealed three distinct cathodic peaks. tubitak.gov.trtubitak.gov.tr Controlled potential electrolysis confirmed that each of these peaks corresponds to a one-electron transfer process. tubitak.gov.trtubitak.gov.tr The presence of a strong proton acceptor, such as pyridine, alters the oxidation mechanism to an ECEC (electrochemical-chemical-electrochemical-chemical) process, which involves two electrons and two protons for each molecule of the hydroxyquinoline derivative. nih.govacs.org These findings suggest that the presence of the carboxylic group does not significantly influence the fundamental oxidation mechanism of the hydroxyquinoline core. nih.govacs.org

In-situ Spectroelectrochemistry (UV-Vis, IR)

In-situ UV-Vis and IR spectroelectrochemistry have been instrumental in elucidating the intricacies of the oxidation pathway of hydroxyquinoline derivatives. nih.govacs.org These techniques have unexpectedly revealed that the oxidation process is coupled with the protonation of the starting compound. nih.govacs.org Specifically, IR spectroelectrochemistry has provided evidence that the nitrogen atom within the heterocyclic ring of the hydroxyquinolines becomes protonated during the oxidation. nih.govacs.org This observation is crucial for understanding the subsequent chemical reactions that follow the initial electron transfer.

The combination of electrochemical and spectroelectrochemical data has demonstrated that the electron transfer efficiency of these compounds in biological systems may be linked to the protonation of biological molecules that contain nitrogen bases. nih.govacs.org

Proton Transfer Dynamics

The study of proton transfer dynamics is essential for understanding the reactivity of hydroxyquinoline derivatives in various chemical and biological environments. For instance, investigations into the excited-state proton transfer of 7-hydroxyquinoline (B1418103) have shown how the presence of a base like formate (B1220265) can influence the reaction pathways. nih.gov While not directly on this compound, this research provides a model for how proton transfer can occur in similar systems. In such systems, a proton relay pathway can be facilitated, leading to a net proton transfer from the hydroxyl group to the quinoline nitrogen via a bridge formed by solvent and base molecules. nih.gov

The protonation constants of a related compound, 8-hydroxyquinoline-2-carboxylic acid (HQC), have been determined using UV-visible spectroscopy. uncw.edu The pK1 and pK2 values were found to be 10.14 and 3.92, respectively, at 25°C in 0.1 M NaClO4. uncw.edu The interaction with metal ions leads to a shift in these apparent protonation constants to lower pH values due to competition for the ligand. uncw.edu

Molecular Docking and Simulation Studies of Binding Interactions

Molecular docking and simulation studies have provided valuable atomic-level insights into how this compound and its analogs interact with biological macromolecules.

Ligand-Protein Interactions

Molecular docking has been utilized to explore the binding of hydroxyquinoline derivatives to proteins. For example, studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors revealed significant binding affinities through both hydrophobic and hydrogen bond interactions. nih.gov Similarly, the interaction of V(IV)O–8-hydroxyquinoline species with RNase A has been investigated using docking and DFT calculations. rsc.org These studies identified potential binding sites and showed that the ligand can be replaced by protein residues, such as the side-chain of Glu111, leading to enzyme inhibition. rsc.org

The binding of hydroxyquinoline probes to human serum albumin (HSA) has also been a focus of research, combining molecular modeling with experimental techniques. researchgate.net These studies have shown that hydroxyquinoline derivatives can bind to specific sites on HSA, such as the subdomain IIA binding site, which is also the binding site for the anticoagulant drug warfarin. researchgate.net

Chelation of Metal Cofactors in Enzymes

The ability of hydroxyquinoline derivatives to chelate metal ions is a key aspect of their biological activity. researchgate.netnih.govtandfonline.com This property is crucial for their potential to interfere with enzymes that rely on metal cofactors for their catalytic function. researchgate.netresearchgate.net For instance, the fungicidal and bactericidal action of 8-hydroxyquinoline derivatives is partly attributed to their ability to chelate essential trace metals like iron. researchgate.net By sequestering these metal ions, the compounds can disrupt vital biological processes within the microorganisms. researchgate.net

Studies on 8-hydroxyquinoline-2-carboxylic acid (8-HQA) have explored its potential role as a molybdophore, a molecule that can bind and transport molybdenum. nih.gov This research highlights the versatility of the hydroxyquinoline scaffold in interacting with various metal ions. The high stability of the complexes formed between HQC and various metal ions, including Mg(II), Ca(II), Cu(II), Zn(II), and Pb(II), has been demonstrated, underscoring the strong chelating ability of this ligand. uncw.edu The high affinity of these compounds for metal ions like Fe(III) is a critical factor in their observed biological effects, including antiproliferative activity. nih.gov

Applications in Advanced Materials Science and Analytical Chemistry

Development of Sensors and Probes

The quinoline (B57606) core is a well-established fluorophore, and its derivatives are frequently employed in the design of chemical sensors. The presence of the hydroxyl and carboxyl groups allows for specific interactions with target molecules, leading to detectable changes in fluorescence.

While specific studies on 5-Hydroxyquinoline-2-carboxylic acid for this purpose are not extensively detailed in available research, the broader class of quinoline-based receptors demonstrates significant capabilities in recognizing and sensing carboxylic acids. For instance, synthetic receptors incorporating the quinoline moiety have been designed to detect hydroxy carboxylic acids in less polar solvents. The mechanism often involves hydrogen bond-mediated complexation between the quinoline receptor and the carboxylic acid guest. This interaction can lead to phenomena such as the quenching of the receptor's natural monomer fluorescence, followed by the appearance of a new, red-shifted emission band known as an excimer. This excimer emission is particularly useful as it can distinguish between different types of carboxylic acids, such as aromatic versus aliphatic dicarboxylic acids.

This compound is utilized as a fluorescent probe for the detection of metal ions. lookchem.com The hydroxy and carboxylic acid groups, along with the quinoline nitrogen, can act as a tridentate chelating agent, binding strongly to various metal ions. This chelation often results in the formation of stable and highly fluorescent complexes, making it a valuable tool in analytical chemistry for quantifying metal ions in diverse samples.

To illustrate the potent metal-binding capabilities of this structural scaffold, detailed studies have been conducted on its isomer, 8-hydroxyquinoline-2-carboxylic acid (HQC). The metal ion coordinating properties of HQC were investigated using UV-visible spectroscopy, revealing high stability constants for its complexes with a range of metal ions. The stability of these complexes is attributed to the preorganized arrangement of the donor atoms for metal binding.

**Table 1: Stability Constants for Metal Ion Complexes with 8-Hydroxyquinoline-2-carboxylic acid (HQC)***

Metal Ion Log K1
Mg(II) 4.93
Ca(II) 6.16
Sr(II) 4.82
Ba(II) 4.10
La(III) 10.13
Gd(III) 9.89
Cu(II) 12.00
Zn(II) 9.10
Cd(II) 8.57
Pb(II) 11.35

Note: Data presented is for the isomer 8-hydroxyquinoline-2-carboxylic acid in 0.1 M NaClO4 at 25°C and serves to illustrate the chelating potential of the hydroxyquinoline carboxylic acid structure.

Corrosion Inhibition Mechanisms and Performance

Derivatives of hydroxyquinoline are recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive agents in the environment. This adsorption is facilitated by the presence of polar groups (like the hydroxyl group) and pi-electrons in the aromatic quinoline rings, which can interact with the vacant d-orbitals of the metal atoms.

The process of inhibitor adsorption on a metal surface is a critical aspect of its performance and is often described using adsorption isotherms. For hydroxyquinoline derivatives, the adsorption mechanism is frequently found to align with the Langmuir adsorption isotherm model. This model assumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites, and each site holds one inhibitor molecule. The fit to this model suggests that the inhibitor molecules form a uniform and stable protective film, preventing further corrosive attack on the underlying metal.

Supramolecular Assemblies and Material Design

The ability of the quinoline scaffold to engage in specific, non-covalent interactions makes it a valuable building block in supramolecular chemistry. These interactions, primarily hydrogen bonding and π-π stacking, can be harnessed to construct complex, ordered structures from individual molecular components.

Research on related quinoline-based receptors has shown they can form well-defined supramolecular assemblies with guest molecules. For example, a flexible receptor containing two quinoline pendants can form a distinct cleft where a dicarboxylic acid guest, such as terephthalic acid, is precisely bound. In such a complex, the guest molecule is held in place by multiple hydrogen bonds involving the quinoline rings and the receptor's amide groups. This type of host-guest chemistry is fundamental to designing materials with tailored cavities and recognition properties for applications in sensing, catalysis, and separations.

Structure Activity Relationship Sar Investigations of 5 Hydroxyquinoline 2 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of derivatives based on the 5-hydroxyquinoline-2-carboxylic acid scaffold can be significantly altered by the introduction, removal, or modification of various substituent groups. Research has shown that even minor changes to the molecule's periphery can lead to substantial differences in potency and selectivity across various biological targets, including antiviral and anticancer applications.

A key strategy in modifying this scaffold involves the condensation of the this compound with various substituted anilines to form 8-hydroxyquinoline-2-carboxanilides. nih.gov The nature and position of substituents on the anilide ring play a critical role in determining the biological activity of these derivatives. For instance, in the context of antiviral research against the H5N1 avian influenza virus, the introduction of electron-withdrawing groups on the anilide ring was found to enhance antiviral activity. nih.gov

Studies on these carboxanilides revealed the following trends:

Monosubstituted derivatives generally showed moderate antiviral activity. An example is 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide, which demonstrated an optimal balance of 85.0% virus growth inhibition with low cytotoxicity. nih.gov

Di- and tri-substituted derivatives often exhibited higher inhibition of H5N1 viral growth. nih.gov Compounds with substitutions such as 3,4-dichloro (3,4-Cl), 3,4,5-trichloro (3,4,5-Cl), and 3-chloro-2-fluoro (3-Cl-2-F) were particularly effective. nih.gov

Beyond the carboxamide linkage, direct substitution on the quinoline (B57606) ring itself has been investigated. In a series of organoruthenium anticancer agents incorporating 8-hydroxyquinoline (B1678124) ligands, systematic variation of halogen substituents at the 5- and 7-positions was performed. acs.org This research found that for these particular metal complexes, the halogen substitution pattern on the quinoline ring had a relatively minor impact on their cytotoxic activity against several human carcinoma cell lines. acs.org However, the introduction of a chloro-substituent at the 5-position of certain 8-hydroxyquinoline-derived Mannich bases was shown to lower the pKa values of both the hydroxyl group and the quinoline nitrogen, which in turn influenced their anticancer activities. acs.org

Compound/SubstituentTarget/AssayKey FindingReference
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideH5N1 Avian Influenza VirusShowed 85.0% virus growth inhibition with low (4%) cytotoxicity. nih.gov
3-Cl-2-F substituted 8-hydroxyquinoline-2-carboxanilideH5N1 Avian Influenza VirusExhibited high virus growth inhibition (91.2%) but also significant cytotoxicity (79.3%). nih.gov
3,4,5-Cl substituted 8-hydroxyquinoline-2-carboxanilideH5N1 Avian Influenza VirusDisplayed strong virus growth inhibition (9.7% growth) and low cytotoxicity (2.4%). nih.gov
5,7-dihalido-8-hydroxyquinoline Ru(II) complexesHCT116, NCI-H460, SiHa cancer cellsThe specific halogen substitution pattern (e.g., dichloro vs. diiodo) had a minor effect on cytotoxic activity. acs.org
5-chloro-substituted 8-hydroxyquinoline Mannich basesMultidrug-Resistant Cancer CellsThe chloro-substituent lowered pKa values, which correlated with changes in anticancer activity. acs.org

Correlation Between Molecular Structure and Pharmacological Profile

The pharmacological profile of a drug candidate is a composite of its efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, a clear correlation exists between specific molecular features and the resulting pharmacological effects. Key molecular properties that are often modulated by structural changes include lipophilicity, electronic effects (electron-donating vs. electron-withdrawing), and the ability to form metal complexes.

Chelation and Acidity: The 8-hydroxyquinoline core is a well-known chelating agent, and this ability can be central to its biological action. researchgate.net However, structural modifications can hinder this property. For example, forming a glycosidic linkage using the quinoline's hydroxyl group can impede the chelation of metal ions due to steric hindrance, which in some cases leads to lower bioactivity. nih.gov The acidity (pKa) of the hydroxyl and quinoline nitrogen groups is also a key factor. The introduction of a chloro-substituent at the 5-position lowers the pKa of these groups, altering the molecule's charge state at physiological pH and its metal-chelating ability, which in turn modulates its anticancer activity against multidrug-resistant cells. acs.org

Interestingly, the correlation is not always direct. Studies on organoruthenium 8-hydroxyquinoline anticancer agents found that their cellular accumulation did not correlate with their cytotoxic activity, indicating that factors other than simple uptake, such as specific intracellular trafficking or target engagement, are at play. acs.org

Structural Feature / PropertyImpact on Pharmacological ProfileExample ContextReference
Increased Lipophilicity (log k)Positively correlated with increased antiviral activity.8-hydroxyquinoline-2-carboxanilides against H5N1 virus. nih.gov
Electron-Withdrawing SubstituentsPositively correlated with increased antiviral activity.Nitro and halogen groups on the anilide ring of carboxanilides. nih.gov
Lowered pKa valuesModulated anticancer activity against multidrug-resistant cells.5-chloro substitution on 8-hydroxyquinoline Mannich bases. acs.org
Steric Hindrance at Chelating SiteCan impede metal chelation and reduce bioactivity.Glycosidic linkage at the hydroxyl group of quinolone. nih.gov

Rational Design Principles for Enhanced Efficacy

Rational drug design involves the deliberate, structure-based creation of new molecules with improved efficacy, selectivity, and reduced toxicity. For the this compound scaffold, these principles are applied to optimize its potential as a therapeutic agent. The overarching goal is to enhance interactions with a specific biological target while improving drug-like properties.

One primary design principle is scaffold-based optimization . The 8-hydroxyquinoline core is recognized as a "crucial pharmacophore" for certain activities, such as the inhibition of Pim-1 kinase by related quinoline derivatives. researchgate.net This core structure serves as an anchor for interacting with key residues in the target's binding pocket. researchgate.netmdpi.com Rational design then proceeds by adding or modifying functional groups to this scaffold to exploit additional binding interactions or to fine-tune the molecule's physicochemical properties.

Molecular modeling is a cornerstone of this process. By docking derivatives into the active site of a target protein (e.g., a kinase or viral enzyme), researchers can predict how different substituents will interact with amino acid residues. For instance, modeling might reveal that the hydroxyl group and carboxylic acid function of the quinoline scaffold can form crucial hydrogen bonds or salt bridges with residues like Aspartate (Asp) and Lysine (Lys) within an ATP-binding pocket. researchgate.netmdpi.com This knowledge allows for the design of new derivatives with an improved fit and stronger binding affinity.

Biotransformation, Degradation, and Environmental Considerations

Biocatalytic Production and Ionic Equilibria Optimization

The formation of 5-Hydroxyquinoline-2-carboxylic acid through biocatalytic processes has been documented as a metabolic byproduct. Specifically, it is recognized as a dead-end metabolite resulting from the bacterial oxidation of 5-aminonaphthalene-2-sulfonate (5A2NS). nih.govnih.gov The bacterium designated as strain BN6 is capable of converting 5A2NS, leading to the formation of 5-hydroxyquinoline-2-carboxylate (5H2QC). nih.gov The mechanism of formation is believed to involve a spontaneous cyclization of the theoretical metabolite, 6′-amino-2′-hydroxybenzalpyruvate. nih.gov The creation of 5H2QC as a terminal product in this pathway impedes the regeneration of NADH, thereby limiting the extent of 5A2NS oxidation to the available internal NADH pool. nih.gov

While specific optimization studies for the biocatalytic production of this compound are not extensively detailed, the principles of ionic equilibria optimization are crucial in such processes. The study of analogous compounds, such as 5-hydroxypyrazine-2-carboxylic acid (5OH-PYCA), an important intermediate for tuberculostatics, highlights the role of acid-base properties in maximizing production efficiency. researchgate.netnih.gov For 5OH-PYCA, potentiometric titration was used to determine its dissociation constants, which are essential for understanding its behavior at different pH levels. researchgate.netnih.gov

The distribution diagrams of dissociated chemical species and buffer-strength profiles derived from this data are invaluable for selecting the optimal pH for the biotransformation process and for forecasting pH shifts during the reaction. nih.gov Furthermore, these ionic equilibria data guide the selection of the most effective pH for precipitating the product during downstream processing. researchgate.netnih.gov For 5OH-PYCA, it was determined to be a medium-weak acid that dissociates in two steps. researchgate.netnih.gov

Table 1: Dissociation Constants for the Analogous Compound 5-Hydroxypyrazine-2-carboxylic acid

Dissociation Constant Value Designation
pKa1 3.42 Medium weak acid (1st step)
pKa2 7.96 (2nd step)

Data derived from a study on 5-hydroxypyrazine-2-carboxylic acid to illustrate the principle of ionic equilibria optimization. researchgate.netnih.gov

Environmental Impact and Degradation Studies

The primary environmental relevance of this compound stems from its role as a persistent metabolite in the biodegradation of other chemical compounds. As established, it is the "dead-end" product of the bacterial oxidation of 5-aminonaphthalene-2-sulfonate, a pollutant itself. nih.govnih.gov This indicates that while microorganisms can degrade the initial substance, the process results in the formation of this compound, which resists further microbial action within that specific metabolic pathway. nih.gov

Due to its water solubility, it is anticipated that this compound would be mobile in the environment. fishersci.com This mobility increases the potential for its dispersal in aqueous systems. Consequently, chemical waste generators must handle its disposal with care, avoiding discharge into drains and adhering to local, regional, and national hazardous waste regulations to ensure proper classification and management. fishersci.com

Forced degradation studies are essential to determine the intrinsic stability of a compound and to identify its likely degradation products under various environmental conditions. nih.gov A comprehensive forced degradation study typically investigates the effects of:

Acid and Base Hydrolysis: To assess stability in varying pH environments.

Thermal Degradation: To understand the impact of elevated temperatures.

Photolysis: To determine stability under exposure to UV and visible light.

Oxidation: To evaluate the effect of oxidizing agents. nih.gov

These studies are crucial for establishing the degradation pathways and revealing the mechanisms of breakdown, such as hydrolysis, oxidation, thermolysis, or photolysis. nih.gov The goal is often to achieve a degradation of 5% to 20% to ensure that analytical methods for stability are validated on samples containing relevant degradation products. nih.gov

Stability and Degradation in Environmental Samples

The stability of this compound in environmental samples is significantly influenced by its origin and chemical nature. Its identification as a dead-end metabolite in the bacterial degradation of 5A2NS inherently defines it as a stable compound under those specific biological conditions. nih.govnih.gov It represents a terminal point in that particular biodegradation pathway, implying resistance to the enzymatic systems of the involved microorganisms. nih.gov

The stability of a compound in the environment is a critical factor in assessing its persistence and potential for long-term impact. Standardized methods for evaluating this involve forced degradation or stress testing, where the substance is exposed to conditions more severe than typical storage to accelerate decomposition. nih.gov These tests are performed on the active substance in both solid and solution forms to generate degradation products that are likely to form under realistic environmental conditions. nih.gov For poorly water-soluble compounds, co-solvents may be used, and if no degradation occurs at room temperature, elevated temperatures (50–70 °C) are applied. nih.gov The data from such studies are fundamental to understanding how the compound will behave and persist in various environmental compartments.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Green Chemistry Advancements

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-Hydroxyquinoline-2-carboxylic acid, future research will likely focus on novel synthetic strategies that improve yield, reduce waste, and utilize sustainable resources. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant byproducts. researchgate.netnih.gov

Emerging research is geared towards the following advancements:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various quinoline derivatives. nih.govnih.gov Applying this to the synthesis of this compound could offer a more efficient route.

Catalytic Approaches: The use of novel catalysts, including iron-catalyzed reactions driven by visible light, presents a greener alternative to traditional methods that rely on stoichiometric reagents. mdpi.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve atom economy and reduce the number of synthetic steps, aligning with the principles of green chemistry. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry that can be further explored in the synthesis of this compound. nih.govunibo.it

Future synthetic explorations may also involve derivatization of the this compound scaffold to create libraries of compounds for biological screening and materials science applications. ajchem-a.comresearchgate.net

Deeper Mechanistic Understanding of Biological and Catalytic Roles

While the biological activities of many quinoline derivatives are well-documented, a deeper understanding of the specific mechanisms of action for this compound is an area ripe for investigation. It has been identified as a dead-end metabolite in the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid, but its broader biological roles are not fully elucidated. nih.govnih.gov

Key research questions to address include:

Enzyme Inhibition: Investigating the potential of this compound and its metal complexes to act as inhibitors for specific metalloenzymes is a promising area, given the known metal-binding properties of the 8-hydroxyquinoline (B1678124) scaffold. nih.gov

Antimicrobial and Anticancer Mechanisms: For derivatives showing antimicrobial or anticancer activity, detailed studies are needed to understand how they interact with cellular targets, disrupt metabolic pathways, or induce apoptosis. researchgate.net

Catalytic Activity: The role of metal complexes of this compound as catalysts in organic reactions is an emerging field. Understanding the electronic and structural factors that govern their catalytic efficiency is crucial for designing more effective catalysts. rsc.orgresearchgate.net For instance, the nature of the metal center and the coordination environment can significantly influence the catalytic activity in oxidation reactions. rsc.org

Expansion of Coordination Chemistry to New Metal Centers and Architectures

The chelating ability of the hydroxyquinoline moiety is well-established, and 8-hydroxyquinoline-2-carboxylic acid has been shown to form stable complexes with a variety of metal ions. uncw.educhemimpex.com Future research in the coordination chemistry of this compound is expected to expand to new frontiers.

Stability Constants (log K1) of 8-Hydroxyquinoline-2-carboxylic acid (HQC) Complexes with Various Metal Ions
Metal Ionlog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Data sourced from a study on the metal ion coordinating properties of 8-hydroxyquinoline-2-carboxylic acid. uncw.edu

Areas for future exploration include:

Lanthanide and Actinide Complexes: Investigating the coordination of this compound with lanthanide and actinide elements could lead to new materials with interesting magnetic and optical properties.

Polymetallic Architectures: The design and synthesis of multinuclear complexes and coordination polymers based on this ligand could result in novel structures with applications in catalysis, gas storage, and molecular magnetism. rsc.org

Supramolecular Assemblies: Utilizing non-covalent interactions to build complex supramolecular structures with this compound and its metal complexes can lead to the development of functional materials and sensors.

Development of Advanced Computational Models for Predictive Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts. For this compound, the development of advanced computational models can accelerate research in several areas.

Future computational studies could focus on:

Predicting Biological Activity: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the biological activity of new derivatives and to understand their interactions with biological targets.

Modeling Reaction Mechanisms: Employing density functional theory (DFT) and other quantum mechanical methods to elucidate the mechanisms of synthetic reactions and catalytic cycles involving this compound and its complexes.

Simulating Spectroscopic Properties: Accurately predicting spectroscopic data (NMR, IR, UV-Vis) can aid in the characterization of new compounds and in understanding their electronic structure.

Designing Novel Materials: Using computational screening to identify derivatives with desired electronic, optical, or material properties before their synthesis.

Investigating Novel Applications in Material Science and Bioimaging

The fluorescent properties inherent to the quinoline scaffold, combined with its metal-chelating ability, make this compound an attractive candidate for applications in material science and bioimaging.

Emerging applications to be investigated include:

Fluorescent Sensors: Developing selective and sensitive fluorescent probes for the detection of specific metal ions, anions, or biologically important molecules. beilstein-journals.org The binding of an analyte can modulate the fluorescence emission of the quinoline core.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of hydroxyquinolines are known for their use in OLEDs. Exploring the potential of this compound complexes in this area could lead to new and efficient light-emitting materials. researchgate.net

Bioimaging Agents: Functionalizing the molecule with targeting moieties could lead to the development of fluorescent probes for imaging specific cells, tissues, or biological processes in vitro and in vivo. The high stability of its Gd(III) complex suggests potential use as an MRI imaging agent. uncw.edu

Functional Polymers: Incorporating this compound into polymer backbones or as pendant groups can create functional materials with applications in drug delivery, coatings, and membranes. mdpi.com

Addressing Challenges in Scale-Up and Industrial Relevance

For any compound to have a significant real-world impact, the transition from laboratory-scale synthesis to industrial production must be addressed. The scale-up of the synthesis of this compound and its derivatives presents several challenges that need to be overcome. drug-dev.com

Key considerations for future research include:

Process Optimization: Developing robust and scalable synthetic processes that are cost-effective and minimize environmental impact. This involves optimizing reaction conditions, solvent usage, and purification methods.

Impurity Profiling: Identifying and controlling the formation of impurities during large-scale synthesis is crucial, particularly for pharmaceutical applications.

Regulatory Compliance: Ensuring that the manufacturing process meets the stringent requirements of regulatory agencies.

Addressing these challenges will be critical for translating the promising laboratory findings on this compound into tangible industrial and biomedical applications.

Q & A

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., quinoline derivatives) and assess pH-dependent stability in simulated gastric/intestinal fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.